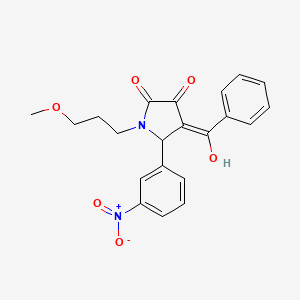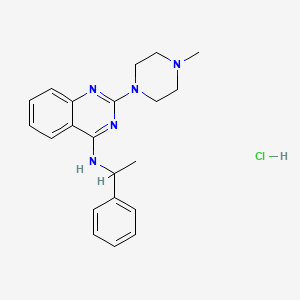
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in the 1970s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's-like symptoms.
Biochemical and physiological effects:
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to the development of Parkinson's-like symptoms in animals. 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also induces oxidative stress and mitochondrial dysfunction, which are thought to contribute to the neurodegenerative process. In addition, 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons and induce Parkinson's-like symptoms in animals. This makes it a useful tool for studying the pathogenesis of Parkinson's disease and testing potential therapeutic interventions. However, there are also limitations to using 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the fact that it is a potent neurotoxin that requires careful handling and disposal. In addition, the use of 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in animal experiments raises ethical concerns, and alternative methods for studying Parkinson's disease are being developed.
Future Directions
There are several future directions for research on 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the development of new animal models of Parkinson's disease that more closely mimic the human disease. In addition, there is ongoing research into the mechanisms of 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione-induced neurodegeneration and the potential therapeutic interventions that could be developed based on these mechanisms. Finally, there is a need for continued research into alternative methods for studying Parkinson's disease that do not rely on the use of 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione or other neurotoxic compounds.
Synthesis Methods
The synthesis of 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of methylamine with acetaldehyde to form N-methyl-4-aminobutyraldehyde, which is then reacted with hydrazine to form N-methyl-4-aminobutyraldehyde hydrazone. This hydrazone is then cyclized to form 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The synthesis method for 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is complex and requires specialized equipment and expertise.
Scientific Research Applications
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used extensively in scientific research to study its effects on the nervous system. In particular, 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used to create animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons, leading to the development of Parkinson's-like symptoms in animals.
properties
IUPAC Name |
8-hydrazinyl-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O3/c1-13-6-5(7(17)14(2)9(13)18)15(3-4-16)8(11-6)12-10/h16H,3-4,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUJNDCTEJQANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Purine-2,6(1H,3H)-dione, 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)
![3,4-dimethyl-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5294846.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)

![4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate](/img/structure/B5294879.png)

![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)